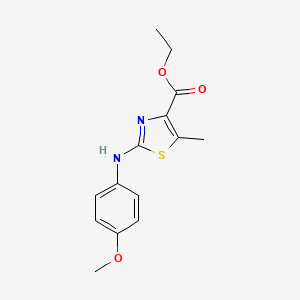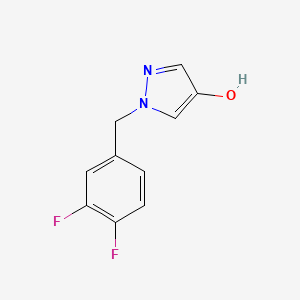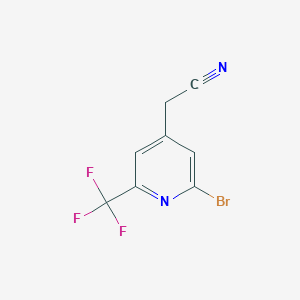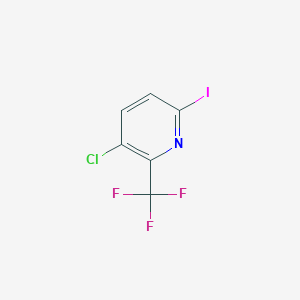
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
説明
“®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride” is a biochemical used for proteomics research . It has the molecular formula C5H10N2O•HCl .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions has been developed .Molecular Structure Analysis
The molecular structure of “®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride” can be found in databases like PubChem . It has the molecular formula C5H10N2O•HCl .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The overall process can be carried out under mild conditions without using a metal .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride” can be found in databases like PubChem .科学的研究の応用
Asymmetric Syntheses and Chiral Additives
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has been utilized in the field of asymmetric syntheses. A study demonstrated its use in preparing optically active pyrrolidines, which are essential as chiral additives for asymmetric syntheses. These pyrrolidines have applications in the synthesis of various optically active compounds, including γ-amino acids and pyrrolidines, derived from L-α-amino acids. This research highlights the compound's significance in stereochemical studies and its contribution to developing novel synthetic schemes for chiral substances (Tseng, Terashima, & Yamada, 1977).
Monoamine Oxidase B Inactivation
Another research application involves the inactivation of monoamine oxidase B (MAO-B). Derivatives of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone, have been synthesized and identified as a new class of MAO-B inactivators. This discovery is crucial for understanding MAO-B's role in various biological processes and could have implications in treating neurological disorders (Ding & Silverman, 1992).
Structural Studies and Alkaloid Isolation
The compound has also been involved in the structural analysis of alkaloids. For instance, it was used in the study of the structure of (+)-vasicinol hydrochloride, an alkaloid isolated from Peganum harmala L. This research contributes to the broader understanding of pyrrolidinoquinazoline alkaloids and their potential biological activities (Khan et al., 2009).
Synthesis of Neurological Disorder Therapeutics
Furthermore, (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has been used in the synthesis of 4-aminobutanenitrile, a significant intermediate for therapeutics targeting neurological disorders such as Parkinson’s and Alzheimer’s diseases. This synthesis contributes to the development of treatments for these debilitating conditions (Capon, Avery, Purdey, & Abell, 2020).
Influenza Neuraminidase Inhibitors
Additionally, derivatives of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride have been designed and synthesized as potent inhibitors of influenza neuraminidase. These inhibitors have the potential to contribute significantly to antiviral drug development, particularly in combating influenza (Wang et al., 2001).
Anticancer Activity
The compound has also been studied for its potential anticancer activity. Derivatives of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride have shown marked antiproliferative effects on cancer models like murine Sarcoma 180, highlighting its potential in cancer research and therapy development (Naik, Ambaye, & Gokhale, 1987).
Chromatography and Enantiomer Resolution
In chromatography, derivatives of (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride have been used as fluorescent chiral reagents for the resolution of enantiomers of alcohols and amines. This application is crucial in analytical chemistry, particularly in the separation and identification of chiral substances (Toyo’oka et al., 1994).
Synthesis of Anti-Infective Agents
Finally, derivatives of the compound have been synthesized and evaluated for their anti-infective activity. These studies contribute to the discovery and development of new anti-infective agents, which is vital in addressing the growing challenge of antibiotic resistance (Zubenko et al., 2020).
作用機序
While the specific mechanism of action for “®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride” is not mentioned in the search results, it’s known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Safety and Hazards
特性
IUPAC Name |
(4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAXXIEOKYGKQ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)
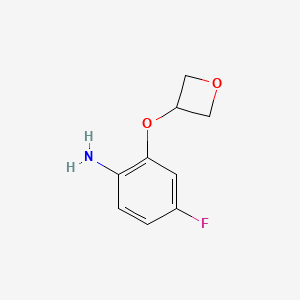
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)
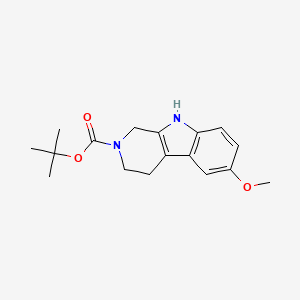

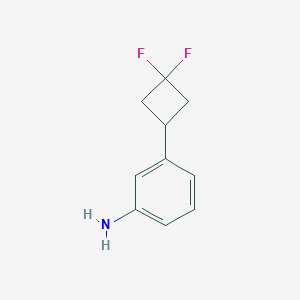

![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)
